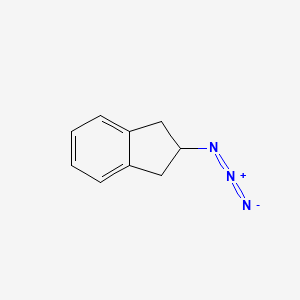

2-azido-2,3-dihydro-1H-indene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-azido-2,3-dihydro-1H-indene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3/c10-12-11-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBTWHOQSNDVASP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=CC=CC=C21)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80479856 | |

| Record name | 1H-Indene, 2-azido-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180260-72-4 | |

| Record name | 1H-Indene, 2-azido-2,3-dihydro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80479856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of 2 Azido 2,3 Dihydro 1h Indene and Its Derivatives

Cycloaddition Reactions of the Azido (B1232118) Group

The azide (B81097) functional group is a versatile 1,3-dipole, readily undergoing cycloaddition reactions with various dipolarophiles, particularly alkynes and alkenes. These reactions provide efficient pathways to nitrogen-containing heterocyclic compounds.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Azidoindane Derivatives

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, valued for its high efficiency, regioselectivity, and broad functional group tolerance. nih.govrsc.orgnih.gov This reaction involves the coupling of an azide with a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole. nih.gov In the context of azidoindane derivatives, this reaction has been employed to synthesize chiral triazoles. For instance, the kinetic resolution of racemic 2-azidoindane has been achieved using an enantioselective CuAAC, yielding chiral triazoles with high enantiomeric ratios. nih.gov This highlights the utility of CuAAC in accessing stereochemically defined molecules derived from the indane scaffold.

The general CuAAC reaction is operationally simple and can be performed under mild conditions, often in a variety of solvents, including aqueous mixtures. rsc.orgbeilstein-journals.org The catalyst is typically generated in situ from a copper(II) salt, such as copper(II) sulfate, with a reducing agent like sodium ascorbate, or by using a copper(I) source directly. beilstein-journals.org

While specific mechanistic studies focusing solely on indane-based azides are not extensively detailed in the provided results, the general mechanism of CuAAC is well-established and applicable. The reaction is understood to proceed through a stepwise mechanism involving copper(I) acetylide intermediates. mdpi.comnih.gov Most mechanistic studies have been conducted using mixtures of copper(I) precursors and additives, making the exact structure of the catalytically active species a subject of ongoing investigation. beilstein-journals.org

The currently accepted mechanism suggests the coordination of the copper(I) catalyst to the alkyne, which lowers the pKa of the terminal proton and facilitates the formation of a copper acetylide. nih.gov This is followed by the coordination of the azide to the copper center. Subsequent cyclization leads to a six-membered copper(III) metallacycle intermediate, which then collapses to the triazole product and regenerates the copper(I) catalyst. nih.gov Kinetic studies have shown that the reaction rate can be second order with respect to the copper(I) concentration, suggesting the involvement of a dinuclear copper species in the catalytic cycle. beilstein-journals.orgnih.gov The presence of ligands can significantly influence the speciation, nuclearity, and solubility of the copper(I) species involved. beilstein-journals.org

The CuAAC reaction is renowned for its exceptional regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer. nih.govnih.gov This high degree of control is a direct consequence of the copper-catalyzed mechanism, which contrasts with the thermal Huisgen 1,3-dipolar cycloaddition that typically yields a mixture of 1,4- and 1,5-regioisomers. nih.gov

The substrate scope of CuAAC is broad, tolerating a wide variety of functional groups in both the azide and alkyne coupling partners. nih.govresearchgate.net In the context of azidoindane derivatives, successful kinetic resolutions have been reported with various substituted alkynes, demonstrating the versatility of this method. nih.gov The reaction accommodates different protecting groups on the indane nitrogen and tolerates diverse substituents on the alkyne. nih.gov This functional group tolerance is a key advantage of the CuAAC, allowing for the synthesis of complex molecules without the need for extensive protecting group strategies.

Below is a table summarizing the substrate scope for the enantioselective CuAAC of 2-azidoindane.

| Alkyne Substrate | Yield (%) | Enantiomeric Ratio (er) |

| Phenylacetylene | 92 | 95:5 |

| 4-Methoxyphenylacetylene | 95 | 96:4 |

| 4-Chlorophenylacetylene | 90 | 94:6 |

| 1-Octyne | 88 | 92:8 |

| Cyclopropylacetylene | 85 | 90:10 |

| Data derived from studies on the kinetic resolution of cyclic secondary azides. nih.gov |

Mechanistic Investigations of CuAAC with Indane-Based Azides

Intramolecular Azide-Alkene Cycloadditions for Fused Systems

The intramolecular 1,3-dipolar cycloaddition of an azide to an alkene provides a powerful method for the synthesis of fused nitrogen-containing heterocyclic systems. mdpi.comresearchgate.net This reaction typically proceeds through a triazoline intermediate, which can then undergo further transformations, such as the loss of dinitrogen to form an aziridine (B145994) or an imine. mdpi.com

In a relevant study, the intramolecular cycloaddition of 1-(azidoaryl)-2-alkenyl pyrroles was shown to produce aziridino-fused pyrrolobenzodiazepines. mdpi.com While not directly involving 2-azido-2,3-dihydro-1H-indene, this demonstrates the potential for intramolecular azide-alkene cycloadditions to construct complex, fused polycyclic structures. The regioselectivity of such intramolecular cycloadditions is determined by the length and flexibility of the tether connecting the azide and the alkene. nih.gov The reaction can be initiated thermally, and in many cases, does not require a catalyst. rsc.org

Reactions Involving Nitrene Intermediates

The thermal or photolytic decomposition of organic azides, including this compound, can lead to the formation of highly reactive nitrene intermediates by extrusion of nitrogen gas. wikipedia.orgnih.gov These electron-deficient species can undergo a variety of subsequent reactions, including C-H insertion, rearrangement, and addition to unsaturated bonds. wikipedia.orgslideshare.net

Aryl nitrenes, for example, are known to undergo ring-expansion to form cumulenes or ring-opening to yield nitriles. wikipedia.org The photolysis of α-azido alcohols generates nitrenes that can rearrange to form amides. d-nb.info In the context of heterocyclic synthesis, transition metal-catalyzed nitrene transfer reactions from azides to olefins are used to form aziridines. researchgate.net While specific examples involving this compound are not detailed in the search results, the generation of an indanyl-nitrene intermediate from this precursor would open up pathways to various nitrogen-containing indane derivatives through these characteristic nitrene reactions. For instance, intramolecular C-H insertion could lead to the formation of novel fused-ring systems.

Thermal Decomposition and Generation of Alkylnitrenes from Azidoindane Derivatives

The thermal decomposition of organic azides is a common method for generating nitrenes, which are highly reactive intermediates containing a monovalent nitrogen atom. wikipedia.org In the case of alkyl azides like this compound, thermolysis leads to the extrusion of dinitrogen (N₂) and the formation of an alkylnitrene. acs.org The activation energies for the thermal decomposition of alkyl azides are typically in the range of 38–40 kcal/mol. acs.org

The resulting alkylnitrene is a highly reactive species that can undergo several subsequent reactions. A common pathway for alkylnitrenes is a 1,2-hydrogen or 1,2-alkyl shift to form an imine. For instance, the thermolysis of 1-azidoindane derivatives has been shown to produce the corresponding imine. nih.gov

Flash vacuum pyrolysis (FVP) is a technique used to study high-energy reactive intermediates by subjecting compounds to high temperatures at very low pressures for a short duration. uq.edu.au This method has been extensively used to generate and study nitrenes from various azide precursors. acs.org

| Starting Material | Conditions | Primary Intermediate | Major Product(s) | Reference |

|---|---|---|---|---|

| Alkyl Azides (general) | Thermolysis | Alkylnitrene | Imines | acs.org |

| α-Azido Ketones | Pyrolysis (180–240 °C) | α-Imino Ketone | Imidazole (B134444) derivatives | nih.gov |

| Ethyl Azide | Flash Vacuum Pyrolysis (FVP) | Ethylnitrene | Ethanimine, Acetonitrile (B52724) | acs.org |

Photoinduced Rearrangements and α-Cleavage Pathways Leading to Nitrenes and Subsequent Products

Photolysis, or the use of light to induce chemical reactions, provides an alternative method for generating nitrenes from azides. wikipedia.orgrsc.org Similar to thermal decomposition, the photoinduced reaction of this compound derivatives involves the expulsion of a nitrogen molecule to form a nitrene intermediate. wikipedia.orgacs.org This process can be achieved by irradiating the azide with UV light. rsc.org

The resulting nitrene can exist in either a singlet or a triplet electronic state, with the triplet state generally being more stable. wikipedia.org The reactivity of the nitrene is dependent on its spin state. Singlet nitrenes can undergo concerted reactions, while triplet nitrenes behave like diradicals and react in a stepwise manner. wikipedia.org

In the context of azidoindane derivatives, photoinduced reactions can lead to a variety of products. For example, the photolysis of 3-azido-1,3-diphenyl-propan-1-one results in the formation of 1,3-diphenyl-propen-1-one, indicating a C-N bond cleavage and rearrangement. researchgate.net The irradiation of 2,3-annulated 2,3-dihydroisoxazoles, which are structurally related to indane systems, has been shown to produce stable azomethine ylides. rsc.org

Furthermore, the photolysis of azides in the presence of other molecules can lead to intermolecular reactions. For instance, irradiation of 2-azido-1,3-thiazole in the presence of enol ethers results in the formation of aziridines. researchgate.net Recent studies have also demonstrated the photoinduced azido-alkynylation of alkenes using azidoiodane reagents, which can limit side reactions like diazidation. researchgate.net

| Starting Material | Conditions | Intermediate | Major Product(s) | Reference |

|---|---|---|---|---|

| 2-Azido-1,3-thiazole | Irradiation in the presence of enol ethers | Nitrene | Aziridines | researchgate.net |

| 3-Azido-1,3-diphenyl-propan-1-one | Photolysis in toluene | Not specified | 1,3-Diphenyl-propen-1-one | researchgate.net |

| Azidocorannulene | Irradiation in methanol/acetonitrile | Corannulene nitrene | Diastereomeric acetal (B89532) derivatives | acs.org |

Reduction of the Azido Group to Amine Functionality

The reduction of the azido group to a primary amine is a synthetically important transformation. This can be achieved through various methods, with the Staudinger reaction and catalytic hydrogenation being the most prominent.

Staudinger Reaction and its Application in Azidoindane Chemistry

The Staudinger reaction, discovered by Hermann Staudinger, involves the reaction of an organic azide with a phosphine (B1218219), typically triphenylphosphine (B44618) (PPh₃), to form an aza-ylide or iminophosphorane intermediate. wikipedia.orgalfa-chemistry.comchemistry-reaction.com This intermediate can then be hydrolyzed with water to yield a primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.org This two-step process is known as the Staudinger reduction and is a mild method for converting azides to amines. wikipedia.orgorganic-chemistry.org

The reaction mechanism proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide, forming a phosphazide (B1677712) intermediate. organic-chemistry.org This intermediate then loses a molecule of nitrogen through a four-membered transition state to give the iminophosphorane. alfa-chemistry.com

The Staudinger reaction has been applied to azidoindane derivatives for the synthesis of the corresponding aminoindanes. For example, the conversion of an azide to an amine via the Staudinger reaction has been reported in the synthesis of a derivative of 7-methyl-2,3-dihydro-1H-indene. vulcanchem.com The reaction is generally high-yielding and tolerates a wide range of functional groups. alfa-chemistry.com The choice of phosphine and reaction conditions can influence the rate and selectivity of the reaction, particularly in molecules with multiple azido groups. nih.gov

| Feature | Description | Reference |

|---|---|---|

| Reactants | Organic azide, Phosphine (e.g., PPh₃) | wikipedia.org |

| Intermediate | Iminophosphorane (Aza-ylide) | alfa-chemistry.com |

| Products (after hydrolysis) | Primary amine, Phosphine oxide | wikipedia.org |

| Key Advantage | Mild reaction conditions | organic-chemistry.org |

Catalytic Hydrogenation and Other Reduction Methods

Catalytic hydrogenation is a widely used and efficient method for the reduction of azides to primary amines. thieme-connect.de This reaction typically involves the use of a transition metal catalyst, such as palladium on carbon (Pd/C) or platinum, in the presence of hydrogen gas (H₂). thieme-connect.de

For azidoindane derivatives, catalytic hydrogenation has been successfully employed. For instance, 2-azido-5,6-diethyl-2,3-dihydro-1H-indene is reduced to the corresponding amine using 10% Pd/C and 50 psi of H₂. Similarly, the reduction of other azidoindane and aminotetralin derivatives to their corresponding amine hydrochloride salts has been achieved via Pd/C catalyzed hydrogenation. tandfonline.com The reduction of (+/-)-cis-2-azido-1-indanol to (+/-)-cis-2-amino-1-indanol is also accomplished through catalytic hydrogenation. mdpi.com

The choice of catalyst and reaction conditions can be crucial for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. thieme-connect.de Besides catalytic hydrogenation, other reducing agents can also be employed for the conversion of azides to amines, although they are less commonly reported for azidoindane derivatives.

| Starting Material | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Azido-5,6-diethyl-2,3-dihydro-1H-indene | 10% Pd/C | 50 psi H₂ | 5,6-Diethyl-2,3-dihydro-1H-inden-2-amine | |

| 1-Azidoindane | Pd/C | H₂, MeOH-CHCl₃ | 1-Aminoindane hydrochloride | tandfonline.com |

| (+/-)-cis-2-Azido-1-indanol | Not specified | Catalytic hydrogenation | (+/-)-cis-2-Amino-1-indanol | mdpi.com |

Other Transformations of the Azido Group

Beyond reduction to amines, the azido group in azidoindane derivatives can participate in other useful chemical transformations, such as the Aza-Wittig reaction.

Aza-Wittig Reactions with Azidoindane Derivatives

The Aza-Wittig reaction is a powerful tool for the formation of carbon-nitrogen double bonds (imines). beilstein-journals.orgwikipedia.org It involves the reaction of an iminophosphorane (the same intermediate formed in the Staudinger reaction) with a carbonyl compound, such as an aldehyde or a ketone. beilstein-journals.orgwikipedia.org The reaction proceeds via a four-membered ring intermediate, analogous to the standard Wittig reaction, and results in the formation of an imine and a phosphine oxide byproduct. wikipedia.org

The iminophosphorane can be generated in situ from the corresponding azide and phosphine, allowing for one-pot reaction sequences. mdpi.com An intramolecular version of the Aza-Wittig reaction is particularly useful for the synthesis of nitrogen-containing heterocyclic compounds. wikipedia.orgrsc.org

In the context of azidoindane chemistry, the Aza-Wittig reaction provides a route to various heterocyclic structures. For example, a catalytic asymmetric Staudinger-aza-Wittig reaction of (o-azidoaryl)malonates has been developed for the synthesis of chiral quaternary oxindoles, which are structurally related to the indane framework. organic-chemistry.org This reaction utilizes a chiral phosphine oxide catalyst and proceeds with high enantioselectivity. organic-chemistry.org One-pot sequences combining the Staudinger reaction, intramolecular Aza-Wittig reaction, and other transformations have been developed to create complex polycyclic systems from azide-containing starting materials. mdpi.com

| Reactants | Product Type | Key Feature | Reference |

|---|---|---|---|

| Iminophosphorane + Aldehyde/Ketone | Imine | Forms C=N bond | beilstein-journals.orgwikipedia.org |

| (o-Azidoaryl)malonates + Chiral Phosphine Oxide Catalyst | Chiral Quaternary Oxindoles | Catalytic, Asymmetric | organic-chemistry.org |

| Azide-bearing Benzaldehydes + Triphenylphosphine | Cyclic Imines | Intramolecular, One-pot | mdpi.com |

Reactions with Carbonyl Compounds

The reactivity of the azido group in this compound allows for several transformations in the presence of carbonyl compounds, although direct reactions with the parent compound are not extensively documented. The reactivity often involves either the azide acting as a nucleophile or participating in cycloadditions, particularly when the indane system bears other functional groups.

Research into related α-azido carbonyl compounds and α-azido alcohols provides insight into potential reaction pathways. beilstein-journals.orgd-nb.info For instance, the intramolecular reaction between an azide and a ketone is a key step in certain synthetic routes. A significant application of this type of reactivity is the synthesis of spiro-heterocycles, such as spiro-oxazolines. clockss.orgnih.gov While not starting directly from this compound, these syntheses illustrate the general principle of azides reacting with carbonyl or carbonyl-derived functionalities to form complex cyclic systems. researchgate.netorganic-chemistry.org

The reaction of aliphatic aldehydes with hydrazoic acid to form α-azido alcohols is a well-established equilibrium process. d-nb.info These α-azido alcohols are versatile intermediates that can undergo further reactions. By analogy, derivatization of the this compound core to introduce a hydroxyl group could pave the way for subsequent reactions with carbonyls.

The table below summarizes potential and analogous reactions involving azido-indane derivatives and carbonyl compounds, based on established chemical principles.

| Reaction Type | Reactants | Conditions | Product Type |

| Intramolecular Cycloaddition | 2-azido-indan-1-one derivative | Heat or Catalyst | Fused heterocycle |

| Spirocycle Formation | Azido-indane derivative, Di-carbonyl compound | Acid/Base catalysis | Spiro-oxazoline/similar heterocycle |

| Nucleophilic Addition | This compound, Aldehyde | Lewis Acid | Azido-alcohol derivative |

Reactivity and Modifications of the Indane Scaffold in Azido-Substituted Systems

The indane scaffold, consisting of a fused benzene (B151609) and cyclopentane (B165970) ring, offers multiple sites for chemical modification. The presence of an azido substituent introduces further complexity and opportunities for selective transformations on either the aromatic or the aliphatic portion of the molecule.

Selective Functionalization of the Benzene Moiety

Achieving selective functionalization of the benzene ring in the this compound system is a significant challenge due to the competing directing effects of the substituents and the inherent reactivity of the C-H bonds. nih.govresearchgate.net The five-membered aliphatic ring acts as an ortho-, para-directing group in electrophilic aromatic substitution reactions. Conversely, the azido group at the 2-position is generally considered an electron-withdrawing group, which would deactivate the aliphatic ring and could exert a weak deactivating, meta-directing influence on the aromatic ring through inductive effects.

Strategies for selective C-H functionalization on similar alkylbenzene systems often rely on advanced catalytic methods. acs.orgrsc.org For instance, decatungstate photocatalysis has been used for the site-selective functionalization of indane, primarily at the benzylic C-H bonds (position 1). acs.org Applying such methods to the azido-substituted system would require careful optimization to avoid unwanted reactions with the azido group.

Classical electrophilic substitution reactions on the benzene ring of the indane scaffold can be predicted based on general principles, although the presence of the azide may alter yields and regioselectivity.

| Reaction | Reagent | Expected Major Isomer(s) |

| Nitration | HNO₃/H₂SO₄ | 5-nitro and 6-nitro derivatives |

| Halogenation | Br₂/FeBr₃ or Cl₂/AlCl₃ | 5-halo and 6-halo derivatives |

| Friedel-Crafts Acylation | Acyl chloride/AlCl₃ | 5-acyl derivative (predominantly) |

| Sulfonation | Fuming H₂SO₄ | 5-sulfonic acid derivative |

Note: The table reflects general directing effects on an indane system; the influence of the 2-azido group may cause deviations.

Transformations Involving the Five-Membered Ring (e.g., ring expansion, ring contraction)

The five-membered ring of the azido-indane system can undergo significant structural changes, most notably through catalyzed ring-expansion reactions. ntu.edu.sgnii.ac.jp These transformations are particularly efficient when an additional functional group, such as a carbonyl or hydroxyl group, is present on the five-membered ring adjacent to the azide.

Ring Expansion:

A prominent example is the iron-catalyzed ring expansion of 2-azido-2,3-dihydro-1H-inden-1-ones. researchgate.net In this reaction, a catalyst such as iron(II) bromide promotes a 1,2-acyl migration, driven by the release of dinitrogen gas from the azide. This process results in the formation of a six-membered isoquinolone ring system. nii.ac.jpresearchgate.net

Similarly, a palladium(II)-catalyzed ring expansion of cyclic 2-azidoalcohols has been developed. ntu.edu.sg This transformation proceeds through a sequence involving C-C bond cleavage and subsequent C-N bond formation, effectively converting the five-membered carbocycle into a six-membered azaheterocycle, such as an isoquinoline (B145761) derivative. ntu.edu.sg These reactions represent powerful methods for converting the indane core into more complex heterocyclic structures.

The table below details representative ring-expansion reactions of azido-indane derivatives.

| Starting Material | Catalyst/Reagents | Conditions | Product | Yield | Reference |

| 2-azido-2,3-dihydro-1H-inden-1-one | [Fe(dpbz)]Br₂ | Heat | Isoquinolone derivative | Good | researchgate.net |

| Cyclic 2-azidoalcohol (indanol derivative) | Pd(II) catalyst | Mild | Isoquinoline derivative | N/A | ntu.edu.sg |

| Cyclic tert-alkyl azide (indane derivative) | Electrophilic sulfonium (B1226848) ion | N/A | Ring-expanded N-containing cycle | N/A | nii.ac.jp |

Ring Contraction:

While less common, ring-contraction events are known in heterocyclic chemistry. researchgate.net For the azido-indane system, such a transformation is not a typical pathway but could be envisioned under specific mechanistic scenarios, potentially involving radical intermediates or complex rearrangements. However, ring expansion remains the more documented and predictable transformation for this class of compounds.

Applications in Advanced Organic Synthesis

Utility as Building Blocks for Complex Heterocyclic Scaffolds

The azide (B81097) functionality in 2-azido-2,3-dihydro-1H-indene is a key handle for the construction of various nitrogen-containing rings. This makes it a powerful tool for synthetic chemists aiming to create complex molecular architectures, many of which are relevant to medicinal chemistry and materials science.

The reaction of azides with alkynes to form 1,2,3-triazoles, a type of Huisgen cycloaddition, is a cornerstone of click chemistry. mdpi.commdpi.com This reaction is known for its high efficiency, mild reaction conditions, and broad substrate scope. The azide group in this compound readily participates in this transformation, providing access to a variety of 1,2,3-triazole-containing compounds. Both copper-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) versions of this reaction have been employed to synthesize these triazoles with high regioselectivity. mdpi.com

The resulting triazole-tethered dihydroindene structures are of interest for their potential biological activities. For instance, isatin-tethered 1,2,3-triazoles have been synthesized and evaluated for their cytotoxic effects on cancer cell lines. nih.gov Similarly, conjugates of gatifloxacin (B573) and isatin (B1672199) linked by a 1,2,3-triazole have been investigated for their antimycobacterial properties. nih.gov

Table 1: Examples of Azide-Alkyne Cycloadditions

| Reactants | Catalyst | Product Type | Reference |

|---|---|---|---|

| Organic Azide and Terminal Alkyne | Copper(I) | 1,2,3-Triazole | mdpi.comd-nb.info |

| o-Azido Benzaldehyde, Terminal Alkyne, and Tosylmethylisocyanide | None (Van Leusen/IAAC) | Fused Triazole-Imidazole | mdpi.com |

Beyond triazoles, the azide group of this compound can be transformed to access a diverse range of other nitrogen-containing heterocycles. nih.gov

Pyrroles: The reaction of vinyl azides can lead to the formation of pyrroles through the generation of a 2H-azirine intermediate. nih.gov While not a direct reaction of this compound, the azide functionality is a precursor to the necessary reactive species.

Imidazoles: Imidazole (B134444) derivatives can be synthesized from α-diazocarbonyl compounds, which can be derived from the corresponding azide. mdpi.com

Isoxazoles: Isoxazoles can be synthesized through various routes, including the isomerization of 2-carbonyl-substituted 2H-azirines, which are accessible from vinyl azides. researchgate.net They can also be formed from the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. mdpi.com

Aziridines: The reaction of azides with alkenes can lead to the formation of aziridines. researchgate.net

The dihydroindene core of this compound provides a rigid framework upon which additional rings can be fused, leading to complex polycyclic systems. For example, multicomponent reactions involving 1H-indene-1,3(2H)-dione can lead to the formation of indenopyridazines. researchgate.net While not a direct application of the 2-azido derivative, this illustrates the utility of the indene (B144670) scaffold in constructing fused systems.

Formation of Other Nitrogen-Containing Heterocycles (e.g., Pyrroles, Imidazoles, Isoxazoles, Aziridines)

Precursors for Highly Functionalized Molecules

The reactivity of the azide group allows for its conversion into other functional groups, making this compound a valuable precursor for a wide range of highly functionalized molecules.

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product. researchgate.net The Ugi reaction, a well-known MCR, typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. researchgate.net While there is no direct evidence of this compound participating in Ugi reactions, the related o-azido benzaldehydes are used in sequential van Leusen/intramolecular azide-alkyne cycloaddition reactions to synthesize fused triazole-imidazole derivatives. mdpi.com Furthermore, the Ugi reaction is a key method for producing tetrazole derivatives, which are bioisosteres of carboxylic acids. acs.org

The azide group is a versatile functional handle for bioconjugation and the synthesis of probes for chemical biology. nih.gov The ability to introduce a dihydroindene scaffold with a reactive azide allows for the creation of unique molecular probes. The reduction of the azide group to an amine provides access to another important functional group for further derivatization. For example, 2-azido-5,6-diethyl-2,3-dihydro-1H-indene is an intermediate in the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine, which is used in the preparation of more complex molecules.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 1,2,3-Triazole |

| 1H-indene-1,3(2H)-dione |

| 2,3-dihydro-1H-indene |

| This compound |

| 2-azido-5,6-diethyl-2,3-dihydro-1H-indene |

| 2-carbonyl-substituted 2H-azirines |

| 2H-azirine |

| 5,6-diethyl-2,3-dihydro-1H-inden-2-amine |

| Aziridine (B145994) |

| Gatifloxacin |

| Imidazole |

| Indenopyridazine |

| Indeno[1,2-b]furan |

| Isatin |

| Isoxazole |

| o-azido benzaldehyde |

| Pyrrole |

| Tetrazole |

| Tosylmethylisocyanide |

Based on a comprehensive search of available scientific literature, there is currently no specific information detailing the application of This compound in the field of bioorthogonal chemistry for the development of molecular probes.

Research in bioorthogonal chemistry extensively covers the use of the azide functional group in reactions such as the Staudinger ligation and particularly in copper-catalyzed (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. nih.govnih.govcas.orgorganic-chemistry.org These methods are foundational for developing molecular probes by allowing for the precise labeling of biomolecules in living systems without interfering with native biological processes. nih.govcas.org

The field has seen the development and application of various azide-containing molecules as chemical reporters. A notable example is the incorporation of 2'-azido groups into RNA, which renders the nucleic acid amenable to fluorescent labeling via click chemistry for visualization and study. nih.govnih.gov The success of such applications relies on the azide group being both biologically inert and highly reactive in a controlled manner with a specific partner, typically a strained alkyne like cyclooctyne. nih.govgoldchemistry.com

While synthetic methods for various azido-indane and azido-indoline derivatives have been documented, d-nb.infobeilstein-journals.orgmdpi.com their subsequent use as molecular probes in bioorthogonal applications is not described in the retrieved literature. The focus of existing research on related compounds often lies in their synthesis or other areas of chemical reactivity. mdpi.comscispace.com

Therefore, a dedicated section on the application of "this compound" in bioorthogonal chemistry for molecular probes cannot be generated, as there are no detailed research findings or data to support it at this time.

Spectroscopic and Analytical Methodologies for Azidoindanes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation.doi.orgacs.org

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules, including azidoindanes. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their spatial relationships. doi.orgacs.org

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. For azidoindanes, the chemical shifts (δ) and coupling constants (J) of the protons are characteristic of the indane skeleton and the position of the azide (B81097) substituent.

In the case of trans-1-azido-2-bromo-indane, the proton spectrum shows a doublet for the proton at C1 (H1) at approximately 5.04 ppm with a coupling constant of 5.2 Hz. acs.org The proton at C2 (H2) appears as a multiplet (doublet of doublets of doublets) around 4.40 ppm. acs.org The diastereotopic protons of the methylene (B1212753) group at C3 show distinct signals, appearing as doublets of doublets at approximately 3.62 ppm and 3.26 ppm, with a large geminal coupling constant of 16.0 Hz. acs.org The aromatic protons typically appear as a multiplet in the range of 7.20-7.42 ppm. acs.org For cis-1-azido-2-iodo-indane, the proton at C1 is observed as a doublet at 5.52 ppm. acs.org

A related compound, 1-azido-2,3-dihydro-1H-indene, shows a triplet for the proton attached to the carbon bearing the azide group at 4.84 ppm. epfl.ch The aromatic protons appear as a multiplet between 7.22 and 7.37 ppm. epfl.ch

Table 1: Representative ¹H NMR Data for Substituted Azidoindanes

| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| trans-1-Azido-2-bromo-indane | H1 | 5.04 | d | 5.2 | acs.org |

| H2 | 4.40 | ddd | 5.2, 6.0, 6.8 | acs.org | |

| H3a | 3.62 | dd | 6.8, 16.0 | acs.org | |

| H3b | 3.26 | dd | 6.0, 16.0 | acs.org | |

| Ar-H | 7.20-7.42 | m | - | acs.org | |

| cis-1-Azido-2-iodo-indane | H1 | 5.52 | d | 1.6 | acs.org |

| H2 | 4.55 | ddd | 1.6, 2.0, 6.0 | acs.org | |

| H3a | 3.40 | dd | 6.0, 16.0 | acs.org | |

| H3b | 2.92 | dd | 2.0, 16.0 | acs.org | |

| Ar-H | 7.18-7.45 | m | - | acs.org | |

| 1-Azido-2,3-dihydro-1H-indene | H1 | 4.84 | t | 5.9 | epfl.ch |

| Ar-H | 7.22-7.37 | m | - | epfl.ch |

Note: Chemical shifts are typically referenced to a residual solvent signal or an internal standard like tetramethylsilane (B1202638) (TMS). doi.org

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in azidoindanes are influenced by their hybridization and the electronic effects of the substituents.

For trans-1-azido-2-bromo-indane, the carbon atom attached to the azide group (C1) resonates at approximately 73.7 ppm, while the carbon bearing the bromine atom (C2) appears at 51.6 ppm. acs.org The methylene carbon (C3) is found at 41.9 ppm. acs.org The aromatic carbons show signals in the range of 125.0 to 140.6 ppm. acs.org In the cis-isomer, cis-1-azido-2-iodo-indane, the C1 and C2 signals are shifted to 64.2 ppm and 37.2 ppm, respectively. acs.org

Table 2: Representative ¹³C NMR Data for Substituted Azidoindanes

| Compound | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| trans-1-Azido-2-bromo-indane | C1 | 73.7 | acs.org |

| C2 | 51.6 | acs.org | |

| C3 | 41.9 | acs.org | |

| Aromatic C | 125.0, 125.3, 128.2, 129.9 | acs.org | |

| Quaternary Aromatic C | 138.5, 140.6 | acs.org | |

| cis-1-Azido-2-iodo-indane | C1 | 64.2 | acs.org |

| C2 | 37.2 | acs.org | |

| C3 | 36.1 | acs.org | |

| Aromatic C | 124.9, 125.6, 128.1, 129.1 | acs.org | |

| Quaternary Aromatic C | 138.9, 142.7 | acs.org |

Two-dimensional (2D) NMR experiments are crucial for the definitive assignment of proton and carbon signals, especially for complex molecules. researchgate.netsdsu.eduyoutube.com

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.eduslideshare.net In azidoindanes, COSY spectra would show correlations between H1 and H2, and between H2 and the H3 protons, confirming their connectivity within the five-membered ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to. sdsu.eduustc.edu.cn This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals. For example, the proton signal at ~5.04 ppm in trans-1-azido-2-bromo-indane would show a cross-peak with the carbon signal at 73.7 ppm, confirming this as the C1-H1 pair. acs.orgustc.edu.cn

Together, these advanced NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of "2-azido-2,3-dihydro-1H-indene" and its derivatives. researchgate.netsdsu.eduustc.edu.cn

Carbon-13 Nuclear Magnetic Resonance (13C NMR)

Infrared (IR) Spectroscopy for Azido (B1232118) Group Detectionslideshare.netdoi.orgnccr-must.ch

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The azide functional group (–N₃) has a very strong and characteristic absorption band due to its asymmetric stretching vibration. This band typically appears in a relatively uncongested region of the IR spectrum, making it a reliable diagnostic tool. acs.orgrsc.org

For azidoindanes and other organic azides, this intense absorption is consistently observed in the range of 2090 to 2120 cm⁻¹ . doi.orgacs.orgrsc.org For example, trans-1-azido-2-bromo-indane and cis-1-azido-2-iodo-indane show strong IR bands at 2100 cm⁻¹ and 2103 cm⁻¹, respectively. acs.org The stability of the azido group can be monitored using in-situ FTIR, as a decrease in the intensity of this characteristic peak over time can indicate degradation. ugent.be

Table 3: Characteristic IR Absorption Frequencies for the Azido Group in Azidoindanes

| Compound | Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|---|

| trans-1-Azido-2-bromo-indane | N₃ | 2100 | Strong, asymmetric stretch | acs.org |

| cis-1-Azido-2-iodo-indane | N₃ | 2103 | Strong, asymmetric stretch | acs.org |

| General Organic Azides | N₃ | ~2090 - 2120 | Strong, asymmetric stretch | doi.orgrsc.org |

The presence of this sharp, strong peak is a definitive indicator of the successful incorporation of the azide moiety into the indane structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediatesslideshare.net

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used to detect and study species with unpaired electrons, such as radicals. wiley-vch.deunipg.it In the context of the synthesis or reactions of azidoindanes, EPR is invaluable for investigating reaction mechanisms that may involve radical intermediates. mdpi.com

For example, if the synthesis of an azidoindane proceeds through a radical pathway, such as the addition of an azidyl radical (•N₃) to an alkene precursor like indene (B144670), EPR spectroscopy can be used to detect the transient carbon-centered radicals formed. epfl.ch Often, these radicals are too short-lived to be observed directly. In such cases, a technique called "spin trapping" is employed, where a "spin trap" molecule reacts with the transient radical to form a more stable paramagnetic species (a spin adduct) that can be readily detected by EPR. mdpi.comnih.gov The hyperfine coupling constants of the resulting EPR spectrum can provide information about the structure of the original transient radical. researchgate.net

While direct EPR studies specifically on "this compound" are not prominently documented, the technique is fundamental in studying the mechanisms of azidation reactions in general, particularly those induced by photolysis or involving single-electron transfer steps, which are known to generate radical intermediates. mdpi.comnih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysisdoi.orgnccr-must.ch

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

In the mass spectrum of an azidoindane, the molecular ion peak (M⁺) can often be observed, confirming the molecular weight of the compound. A very common and characteristic fragmentation pathway for organic azides is the loss of a molecule of nitrogen (N₂), which has a mass of 28 Da. This results in a prominent peak at [M-28]⁺. rsc.org For example, in the mass spectrum of this compound-1-carbonitrile, a fragment corresponding to the loss of N₂ ([M-28]⁺) is observed. rsc.org

Another common fragmentation is the loss of the entire azido group (•N₃), which has a mass of 43 Da, leading to a peak at [M-43]⁺. rsc.org High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with very high precision, which allows for the calculation of the elemental formula, providing further confirmation of the compound's identity. rsc.org

Table 4: Common Mass Spectrometry Fragmentation Patterns for Azidoindanes

| Compound | Fragmentation | m/z Value | Description | Reference |

|---|---|---|---|---|

| This compound-1-carbonitrile | [M]⁺ | 184 | Molecular Ion | rsc.org |

| [M-28]⁺ | 156 | Loss of N₂ | rsc.org | |

| [M-43]⁺ | 141 | Loss of N₃ | rsc.org |

This combination of molecular ion determination and analysis of characteristic fragmentation patterns makes mass spectrometry an essential tool for the verification of the synthesis of "this compound" and its analogs.

Chromatographic Techniques for Separation and Purity Assessment (e.g., HPLC, GC)

The separation and purity assessment of azidoindanes, including this compound, are critical steps in their synthesis and characterization, ensuring the removal of starting materials, byproducts, and isomeric impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques widely employed for these purposes. Given the thermal sensitivity of some azide compounds, HPLC is often the preferred method for purity assessment and analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. For azidoindanes, both normal-phase and reverse-phase HPLC can be utilized, with the choice depending on the polarity of the specific derivative and its potential impurities.

Reverse-Phase HPLC (RP-HPLC):

RP-HPLC is the most common mode of HPLC and is well-suited for the analysis of moderately polar to nonpolar compounds like this compound. In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.com

Research Findings: While specific methods for this compound are not extensively published, methods for structurally similar indene derivatives provide a strong basis for method development. For instance, the separation of various indene derivatives has been successfully achieved on C18 columns using an acetonitrile/water mobile phase, with detection commonly performed using a UV detector at a wavelength around 254 nm. The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. More polar compounds will have a greater affinity for the mobile phase and elute earlier, while more nonpolar compounds will be retained longer by the stationary phase. The purity of the target compound can be assessed by examining the chromatogram for the presence of extraneous peaks. Modern HPLC systems coupled with diode-array detectors (DAD) or mass spectrometers (MS) can provide further information on the identity and purity of the peaks. chromatographyonline.com

Chiral HPLC:

Since this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. The separation of these enantiomers is crucial, especially in pharmaceutical contexts, as they can exhibit different biological activities. americanpharmaceuticalreview.com Chiral HPLC, using a chiral stationary phase (CSP), is the most effective method for enantiomeric separation. phenomenex.comrsc.orgcsfarmacie.cz

Research Findings: The enantioselective synthesis of related compounds, such as (R)-2-Azido-2-(2-methylallyl)-2,3-dihydro-1H-inden-1-one, has been reported, with chiral HPLC being used to determine the enantiomeric excess (ee). doi.org These separations are often performed on polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose. americanpharmaceuticalreview.comphenomenex.com The mobile phase is typically a mixture of a nonpolar organic solvent like hexane (B92381) and a polar modifier such as isopropanol. The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. chiralpedia.com

The following table outlines a representative set of conditions for the chiral HPLC separation of a racemic mixture of an azidoindane derivative, based on published methods for similar compounds. doi.org

| Parameter | Value |

| Column | Chiralcel IA (amylose-based CSP) |

| Mobile Phase | Hexane:Isopropanol (99:1, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Hypothetical Retention Time (R-enantiomer) | 12.5 min |

| Hypothetical Retention Time (S-enantiomer) | 14.8 min |

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the separation and analysis of volatile and thermally stable compounds. scirp.orgperkinelmer.com The sample is vaporized and injected into the head of a chromatographic column, where it is transported by an inert carrier gas (the mobile phase). basicmedicalkey.com Separation occurs as the components of the sample partition between the mobile phase and a stationary phase coated on the inside of the column.

While azides can be thermally sensitive, GC analysis of azido compounds is possible under carefully controlled conditions. The use of a headspace sampler (HS-GC) can be employed to analyze for volatile impurities or the azide ion itself after derivatization, as has been demonstrated for azide determination in sartans. nih.gov

Research Findings: For a compound like this compound, a GC method would likely involve a high-temperature capillary column with a nonpolar or medium-polarity stationary phase, such as a polysiloxane-based phase. The injector temperature would need to be optimized to ensure volatilization without causing degradation of the azide functional group. A flame ionization detector (FID) would be a suitable detector due to its high sensitivity for organic compounds. scirp.org GC coupled with mass spectrometry (GC-MS) would be invaluable for identifying impurities by providing mass spectra for each separated peak. scirp.org

The following table presents a plausible set of GC conditions for the analysis of this compound.

| Parameter | Value |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5 or equivalent) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250 °C (Split/Splitless mode) |

| Oven Program | 100 °C (hold 1 min), then ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Theoretical and Mechanistic Investigations

Computational Chemistry Studies on 2-Azido-2,3-dihydro-1H-indene and its Reaction Pathways

Computational chemistry provides powerful tools to explore the properties of this compound at a molecular level.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the bicyclic indane framework and the azido (B1232118) (N₃) functional group. The azido group is a linear arrangement of three nitrogen atoms with delocalized pi electrons, which can be represented by several resonance structures. This delocalization contributes to its unique reactivity. nih.gov The bonding in the indane moiety consists of a benzene (B151609) ring fused to a five-membered ring, combining aromatic and aliphatic characteristics. The nitrogen atom attached to the indane ring is sp² hybridized, leading to a nearly linear azide (B81097) structure. nih.gov

Conformational Analysis and Stability

Conformational analysis of this compound reveals the possible spatial arrangements of its atoms. The five-membered ring of the indane system is not planar and can adopt an "envelope" or "twist" conformation. The position and orientation of the azido group relative to the fused benzene ring are key factors in determining the most stable conformer. Computational methods like Monte Carlo conformational analysis can be employed to identify the lowest energy conformations. molaid.com The stability of the compound is influenced by steric interactions between the azido group and the adjacent hydrogen atoms on the indane ring.

Elucidation of Reaction Mechanisms

Understanding the reaction mechanisms of this compound is fundamental to controlling its chemical transformations.

Mechanistic Pathways for Nitrene Formation and Subsequent Reactivity

A primary reaction pathway for organic azides like this compound involves the thermal or photochemical extrusion of nitrogen gas (N₂) to form a highly reactive nitrene intermediate. wikipedia.orgd-nb.info This process is analogous to the formation of carbenes from diazo compounds. wikipedia.org The nitrene, having a nitrogen atom with only six valence electrons, is a potent electrophile. wikipedia.org

The initially formed singlet nitrene can either react directly or undergo intersystem crossing to the more stable triplet nitrene. wikipedia.orgacs.org The subsequent reactions of the nitrene are diverse and include:

C-H insertion: The nitrene can insert into carbon-hydrogen bonds. wikipedia.org

Ring expansion/contraction: Aryl nitrenes can undergo ring expansion to form seven-membered ring cumulenes. wikipedia.org

Dimerization: In some cases, the nitrene can dimerize. researchgate.net

Computational studies help to elucidate the barriers for nitrene formation and predict the preferred reaction pathways. acs.org

Detailed Understanding of Catalyzed Azido Transformations (e.g., CuAAC, Ni-catalyzed cyclizations)

The azido group in this compound can participate in various catalyzed reactions, significantly expanding its synthetic utility.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click" reaction is a highly efficient and regioselective method for forming 1,4-disubstituted 1,2,3-triazoles from azides and terminal alkynes. researchgate.netmdpi.com The mechanism is believed to involve the formation of a copper acetylide intermediate which then reacts with the azide. mdpi.com The reaction is often carried out in the presence of a reducing agent to maintain copper in its +1 oxidation state and can be accelerated by various ligands. mdpi.comnih.gov

Nickel-Catalyzed Cyclizations: Nickel catalysts can be employed in the arylative cyclization of molecules containing both an azide and an alkyne or allene (B1206475) moiety. worktribe.com These reactions can proceed through different mechanistic pathways, potentially involving Ni(I) or other low-valent nickel species that activate the starting materials and facilitate the formation of new rings. worktribe.comntu.edu.sg For instance, a proposed mechanism for the nickel-catalyzed anti-arylmetallative cyclization of alkyne-tethered nitriles involves a Ni(I) catalytic cycle. worktribe.com

Q & A

Q. What are the critical safety protocols for handling 2-azido-2,3-dihydro-1H-indene in laboratory settings?

Answer: When working with this compound, adhere to the following safety guidelines:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if handling powdered forms to avoid inhalation .

- Ventilation: Perform reactions in a fume hood or glovebox, especially during azide group activation, which may release toxic gases (e.g., HN₃) .

- Waste Disposal: Segregate azide-containing waste and consult certified hazardous waste handlers. Azides are shock-sensitive and require specialized disposal to prevent accidental detonation .

Q. What synthetic routes are commonly employed for the preparation of this compound?

Answer: A multi-step synthesis strategy is typically adopted:

Core Structure Formation: Start with indene derivatives (e.g., 2,3-dihydro-1H-indene) and introduce functional groups via halogenation or oxidation. For example, bromination at position 2 enables nucleophilic substitution .

Azide Introduction: Substitute the halogen (e.g., Br) with sodium azide (NaN₃) in polar aprotic solvents (e.g., DMF) under controlled heating (60–80°C) .

Purification: Use column chromatography (silica gel, hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or GC-MS .

Q. Table 1: Example Reaction Conditions for Azide Introduction

| Step | Reagent | Solvent | Temperature | Time | Yield (%) |

|---|---|---|---|---|---|

| Azidation | NaN₃ | DMF | 70°C | 12 h | 65–75 |

Q. How can spectroscopic techniques confirm the structure of this compound?

Answer:

- NMR Spectroscopy:

- IR Spectroscopy: A strong absorption band at ~2100 cm⁻¹ confirms the N₃ group .

- Mass Spectrometry: ESI-MS or EI-MS should show [M+H]⁺ matching the molecular weight (C₉H₉N₃: 159.1 g/mol) .

Advanced Research Questions

Q. What strategies mitigate competing side reactions during azide functionalization of dihydroindene derivatives?

Answer:

- Solvent Optimization: Use DMF or DMSO to stabilize intermediates and reduce elimination byproducts .

- Temperature Control: Maintain reactions below 80°C to prevent thermal decomposition of the azide group .

- Catalysis: Employ Cu(I) catalysts (e.g., CuBr) to enhance regioselectivity in azide-alkyne cycloadditions, though this may require post-reaction purification to remove metal residues .

Q. How do computational methods aid in predicting the reactivity of this compound in click chemistry?

Answer:

- DFT Calculations: Model transition states to predict reaction barriers for Huisgen cycloaddition. For example, calculate the energy profile for N₃ reacting with terminal alkynes .

- Molecular Dynamics (MD): Simulate solvent effects on reaction kinetics. Polar solvents like water accelerate azide-alkyne reactions due to hydrophobic packing .

Q. What are the key considerations in designing multi-step syntheses for azido-substituted dihydroindenes?

Answer:

- Step Ordering: Introduce the azide group late in the synthesis to avoid instability during earlier steps (e.g., cyclization or oxidation) .

- Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites during functionalization .

- Scalability: Optimize stoichiometry and solvent recovery for gram-scale production. For example, replace DMF with recyclable solvents like THF .

Q. How does the electronic environment influence the stability of this compound under thermal stress?

Answer:

- Electron-Withdrawing Effects: The azide group destabilizes the molecule due to its electron-withdrawing nature, lowering the decomposition threshold.

- Thermal Analysis: Conduct differential scanning calorimetry (DSC) to identify exothermic peaks (typically 120–150°C for azides) .

- Stabilizers: Add physisorbed silica or inert matrices to reduce shock sensitivity during storage .

Q. What analytical challenges arise in characterizing azido-indene derivatives, and how can hyphenated techniques address them?

Answer:

- Challenge: Azides can degrade during GC-MS analysis due to high injector temperatures.

- Solution: Use LC-MS/MS with electrospray ionization (ESI) at lower temperatures. Monitor for [M-HN₃]⁺ fragments to confirm degradation pathways .

- Advanced NMR: ¹⁵N NMR can resolve azide resonance splitting caused by ring strain in dihydroindene systems .

Contradictions and Limitations in Current Evidence

- Synthesis Yields: reports 65–75% yields for azide introduction, while other methods (e.g., SNAr) may vary widely depending on substituent effects.

- Safety Data: Thermal stability ranges differ between analogs (e.g., 5-methyl derivatives in vs. azido derivatives), necessitating compound-specific testing.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.